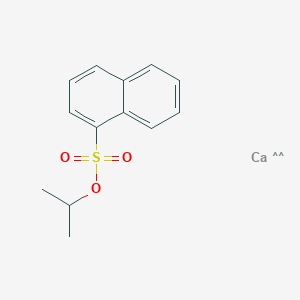
CID 57354616
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium (1-methylethyl)naphthalenesulfonate: is a chemical compound that belongs to the family of naphthalenesulfonates. These compounds are derivatives of sulfonic acid containing a naphthalene functional unit. Calcium (1-methylethyl)naphthalenesulfonate is primarily used as a superplasticizer in concrete, enhancing its properties by improving workability and reducing water content while maintaining consistency .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The preparation of calcium (1-methylethyl)naphthalenesulfonate typically involves the condensation of naphthalenesulfonic acid with formaldehyde. This reaction is followed by neutralization with calcium hydroxide to form the calcium salt . The reaction conditions often include controlled temperatures and pH levels to ensure optimal yield and purity.
Industrial Production Methods: : Industrial production of calcium (1-methylethyl)naphthalenesulfonate follows a similar synthetic route but on a larger scale. The process involves the use of reactors for the condensation reaction and subsequent neutralization. The final product is then purified and dried to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: : Calcium (1-methylethyl)naphthalenesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions may produce various alkylated naphthalenesulfonates .
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, calcium (1-methylethyl)naphthalenesulfonate is used as a superplasticizer to enhance the properties of concrete. It improves the workability and strength of concrete by reducing the water-cement ratio .
Biology and Medicine: For instance, its ability to interact with biological molecules is being studied for potential drug delivery systems .
Industry: : In the industrial sector, calcium (1-methylethyl)naphthalenesulfonate is used in the production of high-strength concrete for construction projects. Its superplasticizing properties make it an essential component in modern construction materials .
Wirkmechanismus
The mechanism of action of calcium (1-methylethyl)naphthalenesulfonate involves its interaction with calcium ions and naphthalenesulfonate groups. These interactions enhance the dispersion of cement particles in concrete, leading to improved workability and strength. The compound acts as a dispersing agent, reducing the surface tension and allowing for better mixing and setting of concrete .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Similar compounds include sodium naphthalenesulfonate and other alkylnaphthalenesulfonates. These compounds also serve as superplasticizers in concrete but differ in their specific properties and applications .
Uniqueness: : Calcium (1-methylethyl)naphthalenesulfonate is unique due to its specific calcium salt form, which provides distinct advantages in terms of setting time and water solubility compared to its sodium counterpart. This makes it particularly suitable for projects requiring precise control over concrete properties .
Conclusion
Calcium (1-methylethyl)naphthalenesulfonate is a versatile compound with significant applications in the construction industry. Its unique properties as a superplasticizer make it an essential component in modern concrete formulations. Ongoing research continues to explore its potential in other fields, highlighting its importance in both industrial and scientific contexts.
Eigenschaften
Molekularformel |
C13H14CaO3S |
|---|---|
Molekulargewicht |
290.39 g/mol |
InChI |
InChI=1S/C13H14O3S.Ca/c1-10(2)16-17(14,15)13-9-5-7-11-6-3-4-8-12(11)13;/h3-10H,1-2H3; |
InChI-Schlüssel |
YGWZVWFZDCPHCD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OS(=O)(=O)C1=CC=CC2=CC=CC=C21.[Ca] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14406707.png)







![2-[(Octylsulfanyl)methyl]isoquinolin-2-ium chloride](/img/structure/B14406761.png)


![4-[(2,4-Dichlorophenyl)methoxy]-1-ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14406776.png)

![1-[2,2-Bis(phenylsulfanyl)cyclopropyl]propan-1-one](/img/structure/B14406787.png)
